molecular formula C7H4BrF3INO B2686374 3-Bromo-2-iodo-5-(trifluoromethoxy)aniline CAS No. 1807261-59-1

3-Bromo-2-iodo-5-(trifluoromethoxy)aniline

Cat. No.: B2686374
CAS No.: 1807261-59-1
M. Wt: 381.919
InChI Key: PGFWOKSZXAIZBA-UHFFFAOYSA-N
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Description

3-Bromo-2-iodo-5-(trifluoromethoxy)aniline: is an organic compound with the molecular formula C7H4BrF3INO and a molecular weight of 381.92 g/mol . This compound is characterized by the presence of bromine, iodine, and trifluoromethoxy groups attached to an aniline ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-iodo-5-(trifluoromethoxy)aniline typically involves halogenation reactions. One common method is the iodination of 3-Bromo-5-(trifluoromethoxy)aniline using iodine and a suitable oxidizing agent . The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the aniline ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogen exchange reactions and cross-coupling reactions . These methods are optimized for high yield and purity, often using catalysts and specific reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate under mild conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and boronic acids under inert atmosphere.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted anilines.

    Oxidation Products: Nitro derivatives of the aniline.

    Reduction Products: Amines with reduced functional groups.

    Coupling Products: Biaryl compounds or other coupled products.

Mechanism of Action

The mechanism of action of 3-Bromo-2-iodo-5-(trifluoromethoxy)aniline in chemical reactions involves the activation of the aniline ring through the electron-withdrawing effects of the bromine, iodine, and trifluoromethoxy groups. This activation facilitates various substitution and coupling reactions by stabilizing intermediates and transition states .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-iodo-5-(trifluoromethoxy)aniline is unique due to the specific positioning of the bromine, iodine, and trifluoromethoxy groups on the aniline ring. This unique arrangement provides distinct reactivity and properties compared to other similar compounds .

Properties

IUPAC Name

3-bromo-2-iodo-5-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3INO/c8-4-1-3(14-7(9,10)11)2-5(13)6(4)12/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFWOKSZXAIZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)I)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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